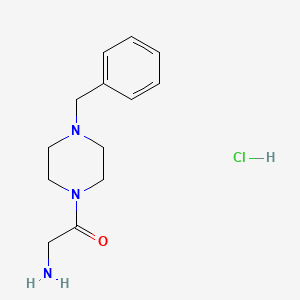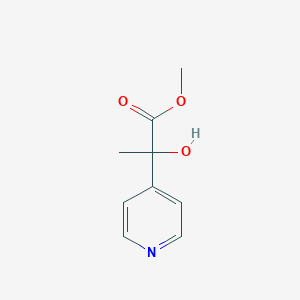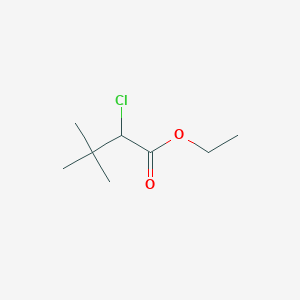
(4-Benzyl-1-piperazinyl)(2-piperidinyl)methanone hydrochloride
Übersicht
Beschreibung
(4-Benzyl-1-piperazinyl)(2-piperidinyl)methanone hydrochloride, or 4-BPMH, is an organic molecule that is of interest to many researchers due to its wide range of potential applications in scientific research. This molecule is a derivative of piperazine, and its hydrochloride salt form is commonly used in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study involved the synthesis of pyridine derivatives with benzothiazolyl and piperazinyl substructures, demonstrating variable and modest antimicrobial activity against strains of bacteria and fungi. This illustrates the potential use of related compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Structural and Theoretical Studies
Another research focused on the structural, thermal, and optical properties of specific piperidinyl methanone derivatives. These studies included X-ray diffraction, Hirshfeld surface analysis, and theoretical calculations to better understand the compound's molecular interactions and stability, which could inform material science and pharmaceutical development (Karthik et al., 2021).
Molecular Interaction Studies
Research on the molecular interaction of cannabinoid receptor antagonists featuring piperidinyl methanone structures has been conducted to understand how these compounds bind to receptors. This kind of study is crucial for the development of drugs targeting specific receptors, offering insights into designing more effective therapeutic agents (Shim et al., 2002).
Enzyme Inhibition for Therapeutic Applications
A synthesis and in silico study of furanyl piperazinyl methanone derivatives aimed at identifying new therapeutic agents showcased these compounds' enzyme inhibitory activity. Such research is fundamental in discovering new treatments for diseases like Alzheimer's by targeting specific enzymes (Hussain et al., 2017).
Tubulin Polymerization Inhibition
The design and synthesis of benzyl triazolyl piperazinyl methanone conjugates have been explored for their ability to induce apoptosis in cancer cells and inhibit tubulin polymerization. This research underscores the potential of these compounds in cancer therapy, demonstrating the diverse biomedical applications of piperazinyl methanone derivatives (Manasa et al., 2020).
Eigenschaften
IUPAC Name |
(4-benzylpiperazin-1-yl)-piperidin-2-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O.ClH/c21-17(16-8-4-5-9-18-16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15;/h1-3,6-7,16,18H,4-5,8-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIBWXMXTRZILK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzyl-1-piperazinyl)(2-piperidinyl)methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527425.png)
![2-Amino-n-[2-(dimethylamino)ethyl]acetamide dihydrochloride](/img/structure/B1527426.png)




![6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B1527437.png)



![(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1527441.png)

![5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine](/img/structure/B1527446.png)
![2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid](/img/structure/B1527447.png)